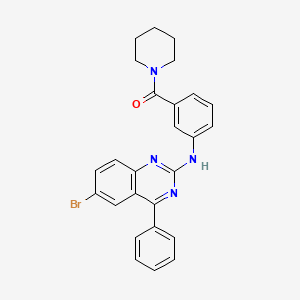

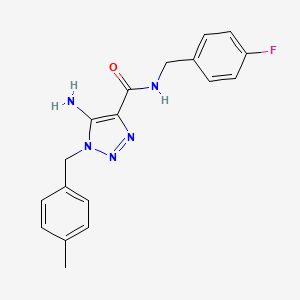

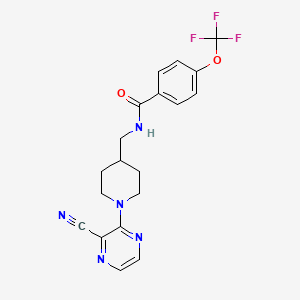

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1,4-Bis(4-fluorobenzoyl)-benzene is a compound that can be produced by reacting terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . It is a useful starting material for the preparation of high-performance plastics .

Synthesis Analysis

The synthesis of 1,4-bis(4-fluorobenzoyl)-benzene involves the reaction of terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide . The reaction is carried out at temperatures of approximately 25° C to approximately 68° C .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 1,4-bis(4-fluorobenzoyl)-benzene include the reaction of terephthaloyl chloride with fluorbenzol in the presence of aluminium chloride or aluminium bromide .Aplicaciones Científicas De Investigación

Corrosion Inhibition

- DFT Study of Bipyrazole Derivatives as Corrosion Inhibitors : A theoretical investigation using density functional theory (DFT) analyzed bipyrazolic-type organic compounds for their corrosion inhibition capabilities. The study provided insights into the correlation between molecular parameters like the energy gap (ΔE) and corrosion inhibition efficiency, suggesting that similar structural analogs, including potentially 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine, could be explored for their corrosion inhibitive properties (Wang et al., 2006).

Coordination Chemistry

- Coordination Chemistry of Bidentate Bis(NHC) Ligands : Research on the coordination of bidentate bis(NHC) ligands with palladium demonstrated the formation of complexes with unsymmetrical dicarbene ligands. These findings underline the potential of structurally similar compounds like 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine in forming metal-organic frameworks or coordination complexes, which could be useful in catalysis or material science (Schick, Pape, & Hahn, 2014).

Fluorescent Sensing and Imaging

- Fluorescent Sensor for Al3+ Detection : A study on a new o-aminophenol-based chemosensor showed high selectivity and sensitivity towards Al3+ ions, illustrating the potential of related chemical structures in developing selective fluorescent sensors for metal ions. This suggests that derivatives of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine might be explored for their application in fluorescent sensing and bioimaging (Ye et al., 2014).

Antimicrobial Activities

- Synthesis and Antimicrobial Activities of Novel Derivatives : The synthesis of novel 1,4-bis derivatives and their evaluation as antimicrobial agents point towards the potential use of 1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine in developing new antimicrobial compounds. These derivatives showed promising results, indicating the role of structural modifications in enhancing antimicrobial efficacy (Al‐Azmi & Mahmoud, 2020).

Molecular Machines

- Ferrocene-functionalized [2]Rotaxane : The development of a di-ferrocene-functionalized [2]rotaxane with two fluorophores as stoppers showcases the application of complex organic molecules in creating molecular machines. These systems exhibit reversible, stimuli-responsive movements, suggesting the feasibility of using similar compounds for the design of molecular switches or motors (Zhang et al., 2013).

Propiedades

IUPAC Name |

[4-(2-fluorobenzoyl)-3-methylpiperazin-1-yl]-(2-fluorophenyl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18F2N2O2/c1-13-12-22(18(24)14-6-2-4-8-16(14)20)10-11-23(13)19(25)15-7-3-5-9-17(15)21/h2-9,13H,10-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGIWCQHCUXVIEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1C(=O)C2=CC=CC=C2F)C(=O)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-fluorobenzoyl)-2-methylpiperazine | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2,5-Dimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]furan-3-carboxamide](/img/structure/B2893657.png)

![N-[(2R,3S)-2-(3,4-Difluorophenyl)-1-methyl-5-oxopyrrolidin-3-yl]-3-(prop-2-enoylamino)propanamide](/img/structure/B2893661.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(4-methoxyphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2893664.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]pentanamide](/img/structure/B2893671.png)

![Methyl 3-(3-chlorophenyl)bicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2893675.png)